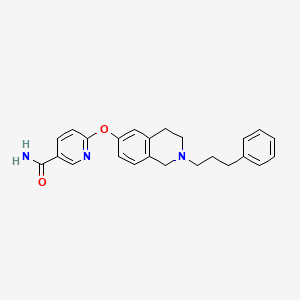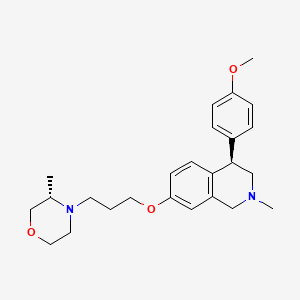![molecular formula C24H23NO4S B10794243 1-(2,2-Diphenyl-benzo[1,3]dioxole-5-sulfonyl)-piperidine](/img/structure/B10794243.png)
1-(2,2-Diphenyl-benzo[1,3]dioxole-5-sulfonyl)-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-diphenyl-benzo[1,3]dioxole-5-sulfonyl)-piperidine is a complex organic compound characterized by its unique structure, which includes a benzo[1,3]dioxole moiety and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-diphenyl-benzo[1,3]dioxole-5-sulfonyl)-piperidine typically involves multiple steps. One common approach is the reaction of 2,2-diphenyl-benzo[1,3]dioxole-5-sulfonyl chloride with piperidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-diphenyl-benzo[1,3]dioxole-5-sulfonyl)-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(2,2-diphenyl-benzo[1,3]dioxole-5-sulfonyl)-piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticonvulsant and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,2-diphenyl-benzo[1,3]dioxole-5-sulfonyl)-piperidine involves its interaction with specific molecular targets. The benzo[1,3]dioxole moiety can interact with biological macromolecules, potentially inhibiting enzyme activity or altering cellular pathways. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
2,2-diphenyl-benzo[1,3]dioxole-4-carboxylic acid pentafluorophenyl ester: Used as a catechol precursor in the synthesis of siderophore vectors.
Benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids: Includes compounds like aporphines and coptisines, which have similar structural features and biological activities.
Uniqueness
1-(2,2-diphenyl-benzo[1,3]dioxole-5-sulfonyl)-piperidine is unique due to its combination of a benzo[1,3]dioxole moiety and a piperidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C24H23NO4S |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
1-[(2,2-diphenyl-1,3-benzodioxol-5-yl)sulfonyl]piperidine |
InChI |
InChI=1S/C24H23NO4S/c26-30(27,25-16-8-3-9-17-25)21-14-15-22-23(18-21)29-24(28-22,19-10-4-1-5-11-19)20-12-6-2-7-13-20/h1-2,4-7,10-15,18H,3,8-9,16-17H2 |
InChI Key |
PRJGXZKLMDRCRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC(O3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


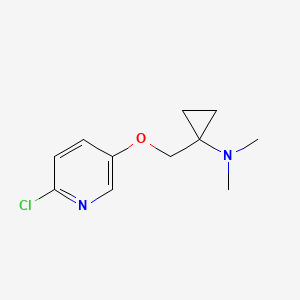


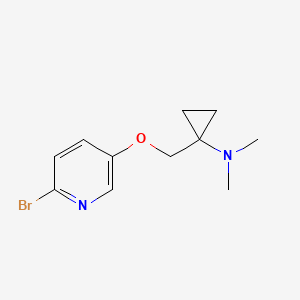
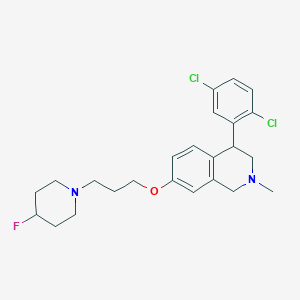


![(2-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)benzo[d][1,3]dioxol-5-yl)(morpholino)methanone](/img/structure/B10794216.png)
![2-Chloro-5,5a,6,7,8,10-hexahydro-5,8-methanopyrrolo[2,1-g][1,7]naphthyridine](/img/structure/B10794221.png)
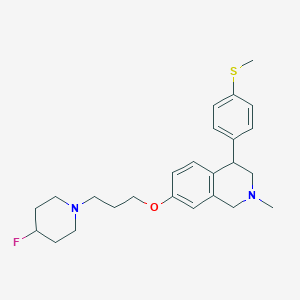
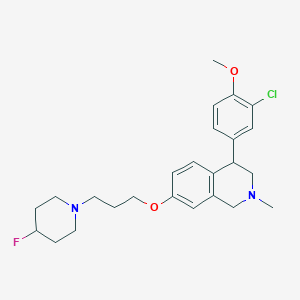
![5,7,8,9,9a,10-Hexahydro-7,10-methanopyrrolo[1,2-b][2,6]naphthyridin-3-amine](/img/structure/B10794232.png)
